molecular formula C12H12N4O2S B12939517 N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide CAS No. 22279-48-7

N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide

Cat. No.: B12939517
CAS No.: 22279-48-7
M. Wt: 276.32 g/mol
InChI Key: YBOYRUNYWJNJEJ-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide is a triazine derivative featuring a methylsulfanyl (-SMe) group at position 3, a phenyl ring at position 6, and an acetamide substituent at position 2. The compound’s core 1,2,4-triazin-5-one scaffold is associated with diverse biological activities, including anti-inflammatory and antiproliferative effects, as observed in structurally related compounds .

Properties

CAS No.

22279-48-7

Molecular Formula

C12H12N4O2S

Molecular Weight

276.32 g/mol

IUPAC Name

N-(3-methylsulfanyl-5-oxo-6-phenyl-1,2,4-triazin-4-yl)acetamide

InChI

InChI=1S/C12H12N4O2S/c1-8(17)15-16-11(18)10(13-14-12(16)19-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,17)

InChI Key

YBOYRUNYWJNJEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(=O)C(=NN=C1SC)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbonyl compounds can lead to the formation of triazine rings

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazine ring can be reduced to form corresponding alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The methylthio group and phenyl group can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison

The target compound’s structural analogs primarily differ in the heterocyclic core (triazine vs. triazole) and substituent patterns. Key examples include:

Compound Name Core Structure Substituents Molecular Weight (g/mol)
N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide (Target) 1,2,4-Triazin -SMe (C3), -Ph (C6), -O (C5), -NHCOCH3 (C4) ~276*
2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide 1,2,4-Triazol -S- (C3), -NH2 (C4), -furan (C5), -NHCOCH3 (C2) ~293†
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazol -S- (C3), -4-Cl-Ph (C5), -4-Me-Ph (C4), -Br/F-substituted phenyl (acetamide) ~568‡

*Calculated based on formula C12H12N4O2S.
†Estimated from C11H11N5O2S.
‡Reported molecular weight in .

Key Observations :

  • Triazine vs.
  • Substituent Effects : The phenyl and methylsulfanyl groups in the target compound may influence lipophilicity and metabolic stability relative to furan or halogenated analogs .

Anti-Exudative Activity :

  • The triazole derivative 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated 65% inhibition of inflammation at 10 mg/kg, comparable to diclofenac sodium (70% at 8 mg/kg) .
  • The triazine target’s ketone group may enhance binding to inflammatory targets (e.g., COX enzymes) via hydrogen bonding, though experimental data are needed .

Antiproliferative Activity :

  • Hydroxyacetamide derivatives with triazole cores showed IC50 values of 2.5–8.7 μM against cancer cell lines, attributed to thiol-mediated apoptosis pathways .

Physicochemical Properties

Property Target Compound Triazole Analogs (e.g., )
Solubility Moderate (polar O, SMe) Lower (halogenated phenyl groups)
Hydrogen Bonding Strong (C5=O, NHCOCH3) Moderate (triazole N, thiol S)
LogP ~2.1* ~3.5–4.0 (halogenated derivatives)

*Predicted using fragment-based methods.

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